BenchChemオンラインストアへようこそ!

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide

Medicinal Chemistry SAR Studies Thiazole Pharmacophore

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide is a synthetic phenylacetamido-thiazole derivative (molecular formula C₁₈H₁₅BrN₂OS, MW 387.3 g/mol) characterized by a 4-bromobenzyl substituent at the 5-position of the thiazole ring and a phenylacetamide moiety at the 2-amino group. This class of compounds has been explored in patents and research papers for cyclin-dependent kinase (CDK) inhibition and antitumor potential, as well as antibacterial applications.

Molecular Formula C18H15BrN2OS
Molecular Weight 387.3
CAS No. 301175-66-6
Cat. No. B2744204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide
CAS301175-66-6
Molecular FormulaC18H15BrN2OS
Molecular Weight387.3
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)10-16-12-20-18(23-16)21-17(22)11-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
InChIKeyWAYFETOLWBMOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide (CAS 301175-66-6): A Structurally Distinct Phenylacetamido-Thiazole for Antimicrobial and Anticancer Research


N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide is a synthetic phenylacetamido-thiazole derivative (molecular formula C₁₈H₁₅BrN₂OS, MW 387.3 g/mol) characterized by a 4-bromobenzyl substituent at the 5-position of the thiazole ring and a phenylacetamide moiety at the 2-amino group . This class of compounds has been explored in patents and research papers for cyclin-dependent kinase (CDK) inhibition and antitumor potential, as well as antibacterial applications [1]. The unique 5-bromobenzyl substitution pattern differentiates it from the more commonly profiled 4-aryl thiazole isomers, offering a distinct pharmacophore for structure-activity relationship (SAR) studies and drug discovery programs targeting cell proliferation or microbial infections.

Why N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide Cannot Be Simply Replaced by 4-Aryl Isomers or Non-Brominated Thiazole Analogs


Phenylacetamido-thiazoles exhibit pronounced sensitivity to substitution pattern and spacer geometry. The 5-(4-bromobenzyl) analogue incorporates a methylene bridge between the thiazole core and the bromophenyl ring, creating a longer, more flexible pharmacophore than the directly attached 4-(4-bromophenyl) isomer (CAS 299405-68-8) . This structural divergence directly impacts molecular recognition: the positional isomer, N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide, has reported minimum inhibitory concentrations (MICs) of 25–50 µg/mL against key bacterial strains , but those values cannot be extrapolated to the 5-benzyl analogue because altered thiazole ring electronics and steric orientation are known to shift kinase selectivity and antimicrobial potency within this chemotype [1]. Simple 'in-class' substitution without quantitative confirmation of target engagement, selectivity, or microbiological activity carries a high risk of experimental irreproducibility and procurement waste.

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Benzyl Spacer vs. Direct Aryl Attachment Confers Distinct Molecular Topology and Lipophilicity

The target compound (C₁₈H₁₅BrN₂OS, MW 387.3) features a methylene (–CH₂–) bridge linking the 4-bromophenyl group to the thiazole C5 position, whereas the closely related positional isomer N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (CAS 299405-68-8, C₁₇H₁₃BrN₂OS, MW 373.27) bears the bromophenyl directly on the thiazole C4 atom without any spacer . This insertion increases molecular weight by 14 Da and introduces an additional rotational degree of freedom, which is expected to increase calculated logP by approximately +0.5–0.7 log units based on fragment-based predictions, although experimental logP data for both compounds are not publicly available . The difference in hydrogen-bonding capacity (acceptor/donor count: N2O1S1 vs. N2O1S1 identical, but spatial orientation altered) suggests distinct docking poses in ATP-binding pockets of kinases or bacterial enzyme targets.

Medicinal Chemistry SAR Studies Thiazole Pharmacophore

Antibacterial Baseline: 4-Aryl Isomer MIC Values Establish Comparator Potency That Cannot Be Assumed for the 5-Benzyl Analog

The 4-aryl isomer (CAS 299405-68-8) has publicly reported quantitative antibacterial activity: MIC values of 25 µg/mL against B. subtilis ATCC6633 and S. aureus ATCC6538, and 50 µg/mL against P. aeruginosa ATCC13525 and E. coli ATCC35218 . This provides a direct comparator baseline. However, no equivalent MIC dataset has been published for the target compound N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide. The absence of data does not imply inactivity; rather, it underscores a critical evidence gap that must be closed through head-to-head MIC profiling before substituting this compound with the 4-aryl isomer in antibacterial screening campaigns. The patent literature indicates that phenylacetamido-thiazoles with varying substitution on the thiazole ring show differential CDK inhibitory activity, reinforcing that even minor structural changes lead to non-interchangeable biological outcomes [1].

Antibacterial Assay MIC Determination Bacterial Strain Panel

Kinase Inhibition Potential: CDK/Cyclin Target Engagement Suggested by Patent Class but Not Quantified for the Specific Compound

The patent family encompassing phenylacetamido-thiazole derivatives (e.g., US20040235919) discloses that compounds of this general scaffold inhibit cyclin-dependent kinases (CDKs) and are useful in treating cell proliferative disorders [1]. The inhibitory activity is described at the class level, with representative compounds showing IC₅₀ values in the sub-micromolar to low micromolar range against CDK/cyclin complexes. However, the specific compound N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide is not individually exemplified with quantitative kinase inhibition data. Comparative analysis with structurally characterized homologs in the Turan-Zitouni et al. (2015) bis-thiazole series indicates that 4-bromophenyl substitution on the thiazole is a key determinant of anticancer potency, but the impact of relocating the bromophenyl group from the 4- to the 5-position via a methylene linker remains uncharacterized [2].

CDK Inhibition Antitumor Activity Kinase Assay

Procurement-Specific Application Scenarios for N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Library Expansion for Thiazole-Based Kinase Inhibitor Optimization

The compound serves as a topological variant in SAR studies rooted in the patent-established phenylacetamido-thiazole CDK inhibitor chemotype [1]. Its 5-benzyl substitution deviates from the more common 4-aryl pattern, enabling medicinal chemists to probe the steric and electronic tolerance of the kinase ATP-binding pocket. Procurement is justified when the goal is to map the impact of a flexible benzyl spacer on cellular potency and selectivity, as opposed to the rigid 4-aryl isomer already characterized.

Differential Antibacterial Screening Against ESKAPE Pathogens Using a Head-to-Head Design

Given that the 4-aryl positional isomer has published MIC values of 25–50 µg/mL against B. subtilis, S. aureus, P. aeruginosa, and E. coli , the target compound is a logical next step for a controlled comparative antibacterial study. Researchers should procure both compounds (CAS 301175-66-6 and CAS 299405-68-8) and evaluate them in parallel using broth microdilution against the same ATCC strains, generating the missing quantitative dataset and establishing whether the benzyl spacer improves or diminishes potency.

Computational Docking and Molecular Dynamics Studies Focusing on Linker Flexibility in Protein-Ligand Interactions

The methylene bridge introduces an additional rotatable bond absent in the directly attached 4-aryl isomer, making the target compound a valuable tool for computational chemists investigating how linker flexibility affects binding pose stability and residence time. Predicted logP differences (~+0.5–0.7 units) can be correlated with experimentally measured membrane permeability or cellular accumulation in Caco-2 or PAMPA assays , providing a training set for structure-property relationship models.

Reference Standard for Bromobenzyl-Thiazole Analytical Method Development

With a well-defined molecular formula (C₁₈H₁₅BrN₂OS) and the distinctive isotopic pattern of bromine, the compound is suitable as a retention-time and mass-spectral reference for HPLC-MS or GC-MS method development aimed at detecting related thiazole impurities or degradation products in pharmaceutical process chemistry .

Quote Request

Request a Quote for N-(5-(4-bromobenzyl)thiazol-2-yl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.